molecular formula C22H21BrN2O B10890630 [4-(3-Bromobenzyl)piperazin-1-yl](naphthalen-1-yl)methanone

[4-(3-Bromobenzyl)piperazin-1-yl](naphthalen-1-yl)methanone

Cat. No.: B10890630
M. Wt: 409.3 g/mol
InChI Key: WSQQOEFSCLJSND-UHFFFAOYSA-N
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Description

4-(3-BROMOBENZYL)PIPERAZINOMETHANONE: is a complex organic compound with a molecular formula of C18H19BrN2O This compound is characterized by the presence of a bromobenzyl group attached to a piperazine ring, which is further connected to a naphthylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-BROMOBENZYL)PIPERAZINOMETHANONE typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a bromobenzyl derivative with a piperazine derivative in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve optimization of the Suzuki–Miyaura coupling reaction to achieve higher yields and purity. This can include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-BROMOBENZYL)PIPERAZINOMETHANONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

    Reduction: Common reducing agents include sodium borohydride (NaBH) and lithium aluminum hydride (LiAlH).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4-(3-BROMOBENZYL)PIPERAZINOMETHANONE has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(3-BROMOBENZYL)PIPERAZINOMETHANONE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-BROMOBENZYL)PIPERAZINOMETHANONE is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C22H21BrN2O

Molecular Weight

409.3 g/mol

IUPAC Name

[4-[(3-bromophenyl)methyl]piperazin-1-yl]-naphthalen-1-ylmethanone

InChI

InChI=1S/C22H21BrN2O/c23-19-8-3-5-17(15-19)16-24-11-13-25(14-12-24)22(26)21-10-4-7-18-6-1-2-9-20(18)21/h1-10,15H,11-14,16H2

InChI Key

WSQQOEFSCLJSND-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)Br)C(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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